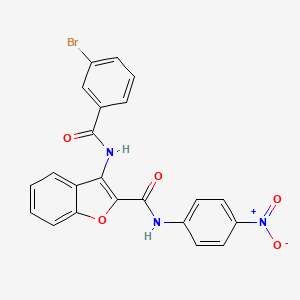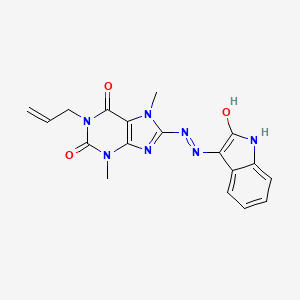![molecular formula C18H17NO6S B2926748 Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate CAS No. 2309592-40-1](/img/structure/B2926748.png)
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is an organic compound with the molecular formula C18H17NO6S This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a bis(furan-2-yl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bis(furan-2-yl)ethyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction where furan is alkylated with an appropriate alkyl halide.
Introduction of the sulfamoyl group: The bis(furan-2-yl)ethyl intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Esterification: Finally, the resulting compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfamoyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(furan-2-yl)ethyl moiety can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-bis(furan-2-yl)benzoate: Similar structure but lacks the sulfamoyl group.
Methyl 4-{[2-(furan-2-yl)ethyl]sulfamoyl}benzoate: Similar structure but with only one furan ring.
Uniqueness
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is unique due to the presence of both the bis(furan-2-yl)ethyl moiety and the sulfamoyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-[2,2-bis(furan-2-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWVMGMYEHJTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)



![2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2926674.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)

![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

